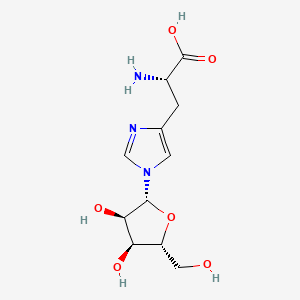
n-Ribosylhistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Ribosylhistidine is soluble (in water) and a moderately acidic compound (based on its pKa). N-Ribosylhistidine has been detected in multiple biofluids, such as urine and blood. N-Ribosylhistidine has been linked to the inborn metabolic disorders including histidinemia.
N-Ribosylhistidine is a glyco-amino acid.
Applications De Recherche Scientifique
Biosynthetic Incorporation in Proteins
n-Ribosylhistidine plays a critical role in protein functions. Its biosynthetic incorporation into proteins is valuable for probing protein structure and function. This incorporation is particularly significant in understanding protein stability as influenced by histidine, such as in the pathogenesis of anthrax toxin. Fluorinated amino acids like fluorohistidine, which can be biosynthetically incorporated into proteins, have been instrumental in this research, offering insights into protein conformation changes (Eichler et al., 2005).
Formation in Histidinemia
n-Ribosylhistidine formation in histidinemia, a genetic disorder, has been explored in research. Studies suggest it forms through the catalytic action of enzymes like NAD(P)+ nucleosidase, highlighting its potential significance in understanding metabolic disorders (Imamura, Watanabe, & Wada, 1985).
Role in Protein Stability
Research has shown that histidine tags (His-tags) can impact the stability and function of recombinant proteins. These His-tags, which can include n-Ribosylhistidine, are used in protein isolation and their effect on protein thermal stability has been a subject of study, yielding insights into protein engineering (Booth et al., 2018).
Propriétés
Numéro CAS |
98379-91-0 |
|---|---|
Nom du produit |
n-Ribosylhistidine |
Formule moléculaire |
C11H17N3O6 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |
Clé InChI |
TTYCFBAOLXCFAB-VAPHQMJDSA-N |
SMILES isomérique |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
SMILES canonique |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
Autres numéros CAS |
98379-91-0 |
Description physique |
Solid |
Synonymes |
His-R N(tau)-ribosylhistidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)